An In-Depth Technical Guide to (S)-3-(Methoxymethyl)pyrrolidine: Properties, Synthesis, and Spectroscopic Analysis
An In-Depth Technical Guide to (S)-3-(Methoxymethyl)pyrrolidine: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Methoxymethyl)pyrrolidine is a chiral saturated heterocyclic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structural motif, a substituted pyrrolidine ring, is a common feature in a wide array of biologically active molecules and approved pharmaceuticals. The specific stereochemistry at the C3 position, coupled with the methoxymethyl substituent, offers a unique three-dimensional architecture that can be exploited for fine-tuning the pharmacological properties of lead compounds. This guide provides a comprehensive overview of the key technical data for (S)-3-(Methoxymethyl)pyrrolidine, including its chemical identity, a proposed synthetic pathway, and an in-depth analysis of its expected spectral characteristics.
Chemical Identity and Properties
Chemical Structure:
Figure 1: Chemical structure of (S)-3-(Methoxymethyl)pyrrolidine.
CAS Number:
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Free Base: 535924-74-4
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Hydrochloride Salt: 1421050-43-2[1]
Molecular Formula: C₆H₁₃NO
Molecular Weight: 115.17 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 115.17 g/mol | Calculated |
| Topological Polar Surface Area | 21.26 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Proposed Synthesis
A practical and efficient synthesis of (S)-3-(Methoxymethyl)pyrrolidine can be envisioned starting from the commercially available and optically pure precursor, (S)-3-hydroxypyrrolidine. This two-step approach involves the protection of the secondary amine followed by methylation of the hydroxyl group and subsequent deprotection.
Workflow for the Synthesis of (S)-3-(Methoxymethyl)pyrrolidine:
Figure 2: A proposed synthetic workflow for (S)-3-(Methoxymethyl)pyrrolidine.
Step 1: N-Protection of (S)-3-Hydroxypyrrolidine
The secondary amine of the pyrrolidine ring is nucleophilic and can interfere with the subsequent O-methylation step. Therefore, it is crucial to protect this functional group. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Experimental Protocol:
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Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine.
Step 2: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine
The hydroxyl group of the protected intermediate is then methylated. A standard and effective method for this transformation is the Williamson ether synthesis.
Experimental Protocol:
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Dissolve N-Boc-(S)-3-hydroxypyrrolidine in an anhydrous aprotic solvent like THF or dimethylformamide (DMF).
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Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise to deprotonate the alcohol.
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Stir the mixture at 0 °C for 30-60 minutes.
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Add methyl iodide (CH₃I) (1.5 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC.
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Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-(S)-3-(methoxymethyl)pyrrolidine.
Step 3: N-Deprotection
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.
Experimental Protocol:
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Dissolve N-Boc-(S)-3-(methoxymethyl)pyrrolidine in an appropriate solvent such as DCM or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
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Stir the reaction at room temperature for 1-4 hours.
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Monitor the deprotection by TLC.
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Upon completion, remove the solvent and excess acid under reduced pressure.
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If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to afford the product as a solid. For the free base, a basic workup followed by extraction is necessary.
Spectral Data Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the pyrrolidine ring.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -CH₃ (methoxy) | ~3.3 | s | - | Singlet for the methyl group of the ether. |
| -CH₂-O- | ~3.4 - 3.6 | m | - | Methylene protons adjacent to the ether oxygen, likely a multiplet. |
| Pyrrolidine Ring Protons | ~1.5 - 3.2 | m | - | A complex series of overlapping multiplets for the seven protons on the pyrrolidine ring. |
| -NH- | Variable | br s | - | Broad singlet, chemical shift is dependent on solvent and concentration. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide distinct signals for each of the six carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (methoxy) | ~59 | Typical chemical shift for a methoxy carbon. |
| -CH₂-O- | ~75 | Methylene carbon attached to the ether oxygen. |
| C3 (pyrrolidine) | ~40 | The chiral carbon bearing the methoxymethyl group. |
| C2, C5 (pyrrolidine) | ~45-55 | Carbons adjacent to the nitrogen atom. |
| C4 (pyrrolidine) | ~25-35 | The remaining carbon of the pyrrolidine ring. |
Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will be characteristic of the pyrrolidine ring and the ether linkage.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Rationale |
| 115 | [M]⁺ | Molecular ion. |
| 100 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 84 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 70 | [C₄H₈N]⁺ | A common fragment for pyrrolidine derivatives, resulting from ring cleavage. |
| 45 | [CH₂OCH₃]⁺ | Cleavage of the C-C bond between the pyrrolidine ring and the methoxymethyl group. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3300 - 3500 | N-H stretch | Medium, Broad | Secondary Amine |
| 2850 - 3000 | C-H stretch | Strong | Aliphatic |
| 1080 - 1150 | C-O stretch | Strong | Ether |
| 1450 - 1480 | C-H bend | Medium | Aliphatic |
Applications in Drug Development
The (S)-3-(Methoxymethyl)pyrrolidine scaffold is a valuable building block for the synthesis of novel drug candidates. The pyrrolidine ring provides a rigid framework that can orient substituents in a defined spatial arrangement, which is crucial for specific interactions with biological targets. The methoxymethyl group can act as a hydrogen bond acceptor and its presence can influence the lipophilicity and metabolic stability of a molecule. Researchers can utilize this chiral building block to explore new chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
(S)-3-(Methoxymethyl)pyrrolidine is a chiral building block with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and a thorough analysis of its expected spectral properties. While experimentally determined data is currently limited, the predictions and protocols outlined herein offer a solid foundation for researchers and scientists working with this compound. As the demand for novel and structurally diverse therapeutic agents continues to grow, the utility of chiral building blocks like (S)-3-(Methoxymethyl)pyrrolidine is poised to become increasingly important in the drug discovery and development landscape.
